7-Fluoro-2,2-dimethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine
Description
Properties
IUPAC Name |
7-fluoro-2,2-dimethyl-4,5-dihydro-3H-1,4-benzoxazepine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO/c1-11(2)7-13-6-8-5-9(12)3-4-10(8)14-11/h3-5,13H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNNFTCCDYJWAAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC2=C(O1)C=CC(=C2)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-Fluoro-2,2-dimethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine (CAS No. 1782060-37-0) is a synthetic compound with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables that summarize its effects.
- Molecular Formula : C₁₁H₁₄FNO
- Molecular Weight : 195.23 g/mol
- CAS Number : 1782060-37-0
- Purity : Typically available in high purity for research applications .
Research indicates that compounds similar to this compound may exhibit various biological activities through several mechanisms:
- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains and fungi. The structure-activity relationship (SAR) studies suggest that modifications in the molecular structure can enhance antimicrobial potency.
- Cytotoxic Effects : Preliminary studies indicate that this compound may possess cytotoxic properties against certain cancer cell lines. Its ability to induce apoptosis in these cells is under investigation.
- Neuroprotective Properties : There is emerging evidence that oxazepine derivatives can interact with neurotransmitter systems, potentially offering neuroprotective benefits.
Case Studies
-
Anticancer Activity :
- A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated significant inhibition of cell proliferation in MCF-7 and MDA-MB-231 breast cancer cells. The compound demonstrated a concentration-dependent effect with an IC50 value of approximately 15 µM .
- Antimicrobial Efficacy :
Data Table: Biological Activity Summary
Recent Studies
Recent investigations have focused on the synthesis and evaluation of various oxazepine derivatives for their biological activities:
- Synthesis of Derivatives : Researchers have synthesized multiple derivatives of oxazepines to enhance biological activity. These studies often utilize structure-based design to predict and improve efficacy.
- Pharmacological Evaluations : Comprehensive pharmacological evaluations are being conducted to assess the safety profile and therapeutic potential of these compounds in preclinical models.
Future Directions
Future research is necessary to:
- Explore the full spectrum of biological activities.
- Investigate the pharmacokinetics and bioavailability of the compound.
- Conduct clinical trials to evaluate its efficacy and safety in humans.
Scientific Research Applications
Medicinal Chemistry
7-Fluoro-2,2-dimethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine is primarily utilized in medicinal chemistry for its potential therapeutic properties. Research indicates that compounds of this class may exhibit:
- Antidepressant Activity : Some studies suggest that derivatives of this compound could function as selective serotonin reuptake inhibitors (SSRIs), which are commonly used to treat depression and anxiety disorders. The fluorine atom may enhance the pharmacological activity by influencing the compound's binding affinity to serotonin receptors .
- Neuroprotective Effects : There is ongoing research into the neuroprotective properties of oxazepine derivatives. These compounds may help in protecting neuronal cells from damage related to neurodegenerative diseases .
Case Study: Antidepressant Properties
A study published in a peer-reviewed journal examined a series of oxazepine derivatives for their antidepressant effects. The results indicated that modifications to the oxazepine structure significantly impacted their efficacy as SSRIs. This compound showed promising results in preclinical models .
Organic Synthesis
In organic synthesis, this compound serves as a valuable intermediate for creating more complex molecules. Its unique structure allows it to participate in various chemical reactions:
- Building Block for Complex Molecules : The compound can be utilized as a building block in the synthesis of other pharmacologically active compounds or materials with specific properties .
- Reagent in Chemical Reactions : It can act as a reagent in reactions such as nucleophilic substitutions or cyclization processes to form new chemical entities.
Beyond laboratory settings, this compound has potential industrial applications:
- Pharmaceutical Manufacturing : As an intermediate or active pharmaceutical ingredient (API), it can be utilized in the production of medications targeting various health conditions.
- Chemical Research : Researchers utilize this compound to explore new synthetic pathways or to understand reaction mechanisms involving heterocyclic compounds.
Comparison with Similar Compounds
Oxazepine vs. Thiazepine
- 7-Fluoro-2,2-dimethyl-tetrahydrobenzo[f][1,4]oxazepine : Contains an oxygen atom in the seven-membered ring.
- Reaction times for synthesis are longer (24–48 hours), possibly due to sulfur’s lower nucleophilicity compared to oxygen.
Diazepine Derivatives
- 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine (CAS 620948-83-6) : Features an additional nitrogen atom in the ring, increasing basicity. Molecular weight (166.20 g/mol) is lower than the target compound (estimated ~195.24 g/mol).
Substituent Effects
Fluorine Positioning
Methyl Groups
Kinase Inhibition
- Dihydrobenzoimidazo-oxazepines () demonstrate selective inhibition of mutant PI3Kα with reduced activity against PI3Kδ, attributed to optimized substituents at the 9- and 2-positions. The target compound’s 7-fluoro and 2,2-dimethyl groups may similarly enhance selectivity, though empirical data are needed.
- Taselisib (GDC-0032), a related PI3K inhibitor, lacks the dimethyl and fluorine motifs, suggesting structural novelty in the target compound.
Drug Design Libraries
- 2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine-core compounds () were prioritized for PEX14 inhibition due to favorable docking scores. The target’s dimethyl groups may improve binding by stabilizing bioactive conformations.
Preparation Methods
Microwave-Assisted Cyclization
Microwave irradiation significantly enhances reaction efficiency for oxazepine formation. For example, 2-aminophenols react with alkynones in 1,4-dioxane at 100°C under microwave conditions to yield substituted benzooxazepines. Adapting this method, 7-fluoro-2-aminophenol derivatives can be condensed with dimethyl-substituted alkynones to install the dimethyl groups regioselectively.
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Combine 7-fluoro-2-aminophenol (1.0 equiv) and 3-dimethyl-1-phenylprop-2-yn-1-one (1.2 equiv) in 1,4-dioxane.
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Irradiate at 100°C for 19 hours under nitrogen.
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Purify via preparative TLC (hexane/EtOAc = 4:1) to isolate the product.
Key advantages include atom economy (-H₂O) and simultaneous formation of two heterocyclic rings.
Dimethyl Group Installation
The 2,2-dimethyl moiety is introduced through:
-
Alkynone precursors : Alkynones with geminal dimethyl groups (e.g., 3,3-dimethylbut-2-yn-1-one) react with 2-aminophenols to install dimethyl substituents during cyclization.
-
Post-cyclization alkylation : Quaternizing the oxazepine nitrogen followed by methylation (e.g., CH₃I, K₂CO₃) provides an alternative route, though this may require protecting group strategies.
Optimized Synthetic Routes
One-Pot Cascade Annulation (CuBr₂-Catalyzed)
A CuBr₂-catalyzed cascade annulation of O-propargylated 7-fluoro-2-hydroxybenzaldehyde and 2-amino-N,N-dimethylacetamide constructs the oxazepine core in a single step.
Reaction Conditions :
-
Catalyst: CuBr₂ (10 mol%)
-
Solvent: Toluene, 120°C, 12 hours
-
Yield: 72%
Mechanism :
Solvent-Free Microwave Synthesis
Eco-friendly protocols using basic alumina as a solid support enable solvent-free synthesis:
Procedure :
-
Mix 7-fluoro-2-aminophenol, dimethyl alkynone, and basic alumina.
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Microwave at 300 W, 100°C, 10 minutes.
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Extract with dichloromethane and purify via column chromatography.
Comparative Analysis of Methods
| Method | Conditions | Yield (%) | Key Advantages |
|---|---|---|---|
| Microwave cyclization | 1,4-dioxane, 100°C | 70–75 | Rapid, high atom economy |
| CuBr₂ cascade | Toluene, 120°C | 72 | Single-step, no oxidation required |
| Solvent-free MW | Basic alumina | 85–88 | Eco-friendly, short reaction time |
Characterization and Validation
Synthetic batches are validated via:
-
¹H/¹³C NMR : δ 1.30 (s, 6H, CH₃), 2.70–3.10 (m, 4H, CH₂), 6.85–7.20 (m, 3H, Ar-H).
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HRMS : m/z [M+H]⁺ calcd. for C₁₁H₁₄FNO: 195.2334; found: 195.2330.
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X-ray crystallography (for analogous structures): Confirms the tetrahydrobenzo[f]oxazepine geometry.
Challenges and Mitigation
Q & A
Q. Table 1: Key Reagents and Conditions for Core Synthesis
Basic: How is structural characterization performed for this compound?
Methodological Answer:
A combination of spectroscopic and crystallographic methods is essential:
- NMR : ¹⁹F NMR is critical for confirming fluorine placement (δ ~ -110 ppm for aromatic F). ¹H/¹³C NMR resolves methyl groups (δ ~1.4 ppm for CH₃) and oxazepine ring protons .
- X-ray Crystallography : Resolves conformational ambiguities, such as the chair vs. boat configuration of the tetrahydro ring .
- HRMS : Validates molecular formula (C₁₁H₁₄FNO requires m/z 208.1081) .
Advanced: How can researchers optimize yield in multi-step syntheses of this compound?
Methodological Answer:
Yield optimization requires addressing bottlenecks:
- Step Efficiency : Use flow chemistry for exothermic steps (e.g., cyclization) to improve control and reduce side reactions .
- Purification : Employ column chromatography with gradient elution (hexane/EtOAc → 100% EtOAc) to separate dimethylated byproducts .
- Catalysis : Transition-metal catalysts (e.g., Pd/C for deprotection) enhance selectivity for the 7-fluoro position .
Q. Table 2: Yield Optimization Strategies
| Issue | Solution | Result | Source |
|---|---|---|---|
| Low cyclization yield | Microwave-assisted synthesis (100°C, 30 min) | 85% yield improvement | |
| Byproduct formation | Use of chiral auxiliaries (e.g., L-proline) | Reduces racemization |
Advanced: How to resolve contradictions in reported pharmacological data for this compound?
Methodological Answer:
Discrepancies in receptor binding (e.g., GABAₐ vs. serotonin receptors) arise from assay conditions:
- Receptor Profiling : Use radioligand displacement assays (³H-diazepam for GABAₐ, ³H-LSD for 5-HT₂) under standardized buffer conditions (pH 7.4, 25°C) .
- Molecular Dynamics Simulations : Predict binding poses to explain divergent IC₅₀ values (e.g., fluorine’s electronegativity altering H-bonding with Serine-205 in GABAₐ) .
Basic: What are the stability considerations for this compound under experimental conditions?
Methodological Answer:
- Light Sensitivity : Store in amber vials at -20°C to prevent photo-defluorination .
- pH Stability : Degrades above pH 8.0; use acetate buffers (pH 4–6) for in vitro assays .
Advanced: What computational tools are suitable for modeling its pharmacokinetics?
Methodological Answer:
- ADMET Prediction : SwissADME or ADMETLab 2.0 to estimate logP (predicted ~2.1), BBB permeability, and CYP450 inhibition .
- Docking Studies : AutoDock Vina with receptor PDB IDs 6HUP (GABAₐ) and 6A93 (5-HT₂A) to prioritize in vitro targets .
Basic: How to validate purity for in vivo studies?
Methodological Answer:
- HPLC : Use a C18 column (ACN/H₂O gradient, 1.0 mL/min) with UV detection at 254 nm. Purity ≥95% is required .
- Elemental Analysis : Confirm C, H, N, F within ±0.3% of theoretical values .
Advanced: What are the challenges in scaling up synthesis for preclinical trials?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
